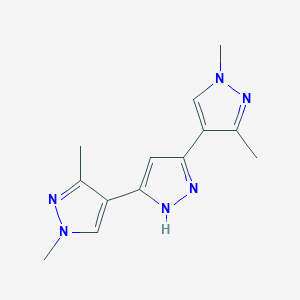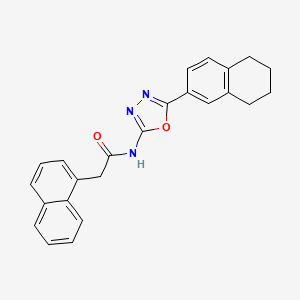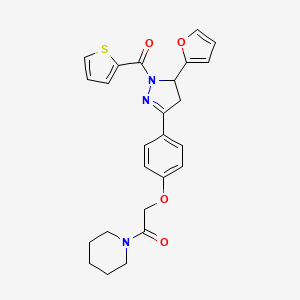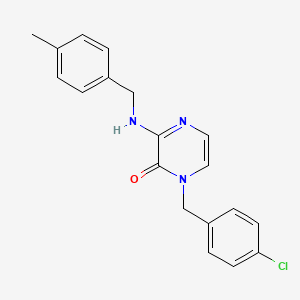
1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, also known as TMPyP, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a polycyclic aromatic hydrocarbon that is composed of five nitrogen atoms and three carbon atoms, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is complex and multifaceted, and it involves interactions with a wide range of biomolecules and cellular components. This compound has been shown to interact with DNA and RNA molecules through intercalation, electrostatic interactions, and hydrogen bonding, and it has been shown to inhibit the activity of various enzymes and proteins. Additionally, this compound has been shown to induce oxidative stress and apoptosis in cancer cells, and it has been used as a photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including DNA intercalation, inhibition of enzyme activity, induction of oxidative stress and apoptosis, and photosensitization. Additionally, this compound has been shown to interact with various proteins and lipids, and it has been used as a probe for studying the structure and function of biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water and organic solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and delivery, and the investigation of its interactions with other biomolecules and cellular components. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in photodynamic therapy and other biomedical applications.
Métodos De Síntesis
The synthesis of 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole can be achieved through several different methods, including the reaction of pyrazole-4-carboxaldehyde with 2,2'-bipyridine in the presence of a palladium catalyst, or the reaction of pyrazole-4-carboxaldehyde with 2,2':6',2''-terpyridine in the presence of a copper catalyst. These methods have been shown to yield high-quality this compound with good yields and purity.
Aplicaciones Científicas De Investigación
1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and materials science. In biochemistry, this compound has been shown to interact with DNA and RNA molecules, and it has been used as a probe for studying the structure and function of nucleic acids. In biophysics, this compound has been used as a photosensitizer for photodynamic therapy, and it has been shown to exhibit strong binding affinity for proteins and lipids. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Propiedades
IUPAC Name |
4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-8-10(6-18(3)16-8)12-5-13(15-14-12)11-7-19(4)17-9(11)2/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVASZQVELILDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2)C3=CN(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)

![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2570458.png)
![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)
methanone](/img/structure/B2570462.png)
![2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570463.png)

![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2570467.png)
![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)
